molecular formula C12H16O3 B7846684 1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone

1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone

Cat. No.: B7846684
M. Wt: 208.25 g/mol
InChI Key: MVENPJDBCYLCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone is a substituted aromatic ketone characterized by a phenyl ring with methoxy groups at the 2- and 4-positions and a branched alkyl chain (2-methylpropanone) at the 1-position. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol. This compound is primarily synthesized via oxidation reactions of precursor alcohols using metalloporphyrin-based catalysts such as FeTSPPCl/KHSO₅ or FeTPFPPCl/PhIO under controlled conditions . It is notable for its role as a major oxidation product in studies investigating radical cation intermediates and bond cleavage mechanisms in substituted benzyl alcohols .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)12(13)10-6-5-9(14-3)7-11(10)15-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVENPJDBCYLCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16O3
  • IUPAC Name : 1-(2,4-Dimethoxyphenyl)-2-methylpropan-1-one

This compound features a propanone backbone substituted with a dimethoxyphenyl group, which is crucial for its biological activity.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the cell cycle, particularly at the G2/M phase, effectively halting cancer cell division.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. The results indicate:

  • DPPH Radical Scavenging Activity : The compound showed significant scavenging activity against DPPH radicals, suggesting its potential as a natural antioxidant.
  • Ferric Reducing Antioxidant Power (FRAP) : It demonstrated strong reducing power, further supporting its role in combating oxidative stress.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways:

  • Cytochrome P450 Enzymes : It affects the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
  • Histone Deacetylases (HDACs) : Inhibition of HDACs by this compound may contribute to its anticancer effects by altering gene expression patterns associated with tumor progression.

Case Study 1: Anticancer Mechanism

In a study published in Molecular Cancer Therapeutics, researchers investigated the effects of this compound on breast cancer cell lines. The findings revealed that the compound:

  • Induced apoptosis through the activation of caspase pathways.
  • Resulted in a significant reduction in tumor volume in xenograft models when administered at therapeutic doses.

Case Study 2: Antioxidant Efficacy

A comparative study on various antioxidants included this compound. The results demonstrated:

CompoundDPPH Scavenging Activity (%)FRAP (μmol Fe(II)/g)
This compound85150
Ascorbic Acid90200
Curcumin80180

These results indicate that while it is effective as an antioxidant, it may not surpass well-known antioxidants like ascorbic acid.

Scientific Research Applications

Photoinitiator in Polymer Chemistry

1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone is primarily used as a photoinitiator in UV-curable coatings and inks. Upon exposure to UV light, it generates free radicals that initiate the polymerization of monomers into polymers. This property is crucial for applications in:

  • Coatings : Provides rapid curing processes for paints and varnishes.
  • Adhesives : Enhances the bonding strength and durability of adhesives used in various industries.

Table 1: Properties of Photoinitiators

PropertyThis compoundOther Common Photoinitiators
Absorption Wavelength219 nmVaries (typically 200-400 nm)
SolubilitySoluble in organic solventsVaries
Radical GenerationYesYes

Synthesis of Hyperbranched Polymers

The compound has been utilized in the synthesis of hyperbranched polymers, which are characterized by their branched structure and high functionality. These materials have applications in:

  • Biomedical Devices : Due to their biocompatibility and ability to encapsulate drugs.
  • Nanotechnology : In the creation of nanoparticles for various applications including drug delivery systems.

Photochemical Reactions

Research indicates that this compound can participate in photochemical reactions that lead to the formation of complex organic molecules. This property is being explored for:

  • Organic Synthesis : Enabling the formation of carbon-carbon bonds under mild conditions.
  • Green Chemistry : Reducing the need for hazardous reagents and conditions.

Case Study 1: UV-Curable Coatings

A study demonstrated the effectiveness of this compound as a photoinitiator in UV-curable coatings. The results showed that coatings cured with this compound exhibited superior hardness and scratch resistance compared to traditional systems.

Case Study 2: Drug Delivery Systems

In another research project, this compound was incorporated into polymer matrices for drug delivery applications. The findings revealed enhanced drug release profiles due to the porous nature of the hyperbranched structures formed during polymerization.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone can be contextualized by comparing it with analogous compounds, focusing on substituent positions, alkyl chain modifications, and reaction behaviors.

Substituent Position Variations

  • 1-(3,4-Dimethoxyphenyl)-1-propanone: This analog differs in the placement of methoxy groups (3,4- vs. 2,4-positions). Oxidation of substrate 6 (3,4-dimethoxybenzyl alcohol) yields this compound as the major product under FeTSPPCl/KHSO₅, with minimal formation of aldehydes. The 3,4-substitution pattern favors β-hydrogen abstraction, leading to stable ketones rather than aldehyde byproducts .
  • 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone: A closer structural analog, differing only in the methoxy group positions. It is formed in lower yields compared to the 2,4-isomer due to steric and electronic effects influencing radical cation stability during oxidation .

Alkyl Chain Modifications

  • 1-(2,4-Dimethoxyphenyl)-1-propanone: Lacks the methyl branch on the propanone chain. This structural simplicity results in higher oxidation yields (e.g., 65–70% under Co(III)W systems) compared to the 2-methyl derivative, as fewer steric hindrances exist during intermediate formation .
  • (2,4-Dimethoxyphenyl)acetone :
    A simpler derivative with a methyl group directly attached to the ketone (acetone moiety). It exhibits higher volatility and lower molecular weight (C₁₁H₁₄O₃ , 194.23 g/mol), making it more amenable to gas chromatography analysis .

Chalcone Derivatives

  • (E)-1-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (α-H-TMC, 60): A chalcone analog featuring an α,β-unsaturated ketone system. This compound demonstrates enhanced reactivity in Michael addition reactions and antiproliferative activity compared to saturated ketones like this compound .

Data Tables

Table 1: Oxidation Yields of this compound and Analogs

Compound Catalyst System Major Product Yield (%) Byproducts Reference
This compound FeTSPPCl/KHSO₅ 45–50 3,4-Dimethoxybenzaldehyde (traces)
1-(3,4-Dimethoxyphenyl)-1-propanone FeTPFPPCl/PhIO 70 None
1-(2,4-Dimethoxyphenyl)-1-propanone Co(III)W 65–70 2,4-Dimethoxybenzaldehyde (5–10%)

Table 2: Structural and Functional Comparison

Compound Molecular Formula Substituent Positions Key Functional Groups Notable Properties
This compound C₁₂H₁₆O₃ 2,4-OCH₃; 2-methyl Ketone, Methoxy High steric hindrance; moderate oxidation yield
1-(3,4-Dimethoxyphenyl)-1-propanone C₁₁H₁₄O₃ 3,4-OCH₃ Ketone, Methoxy Higher oxidation yields; stable radical cation
(E)-α-H-TMC (60) C₁₉H₂₀O₆ 2,4-OCH₃; α,β-unsaturated Enone, Methoxy Reactivity in nucleophilic additions; bioactivity

Research Findings and Mechanistic Insights

  • Catalyst Dependency : The choice of catalyst significantly influences product distribution. For example, FeTSPPCl/KHSO₅ favors ketone formation (45–50% yield), whereas FeTPFPPCl/PhIO shifts the pathway toward aldehydes (e.g., 3,4-dimethoxybenzaldehyde as the major product) .
  • Steric Effects: The 2-methyl branch in this compound introduces steric hindrance, reducing β-hydrogen abstraction efficiency compared to linear-chain analogs .

Q & A

Basic Research Question

  • NMR : ¹H NMR confirms methoxy proton signals at δ 3.8–4.0 ppm and methyl groups at δ 1.2–1.5 ppm. ¹³C NMR identifies carbonyl carbon at ~205 ppm .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and aromatic C-O stretches at 1250–1150 cm⁻¹ .
  • HPLC/GC-MS : Use C18 columns (HPLC) with methanol/water mobile phases or GC-MS with non-polar columns (e.g., DB-5) for purity analysis .

How can researchers resolve contradictions in reported reaction yields or by-product profiles across different synthesis protocols?

Advanced Research Question
Discrepancies often arise from catalyst loading , solvent effects , or reaction time . For example:

  • Thionyl chloride vs. AlCl₃ : Thionyl chloride in ethanol () may produce ester intermediates, while AlCl₃ in DCM favors direct acylation .
    Methodological Insight :
    • Perform controlled experiments varying one parameter at a time (e.g., solvent polarity).
    • Analyze by-products via LC-MS/MS to identify side products (e.g., dimerization or oxidation derivatives) .
    • Use statistical models (e.g., DOE) to isolate critical variables affecting yield .

What purification strategies are recommended given the compound’s physical properties (e.g., boiling point, solubility)?

Basic Research Question

  • Vacuum distillation : Effective due to its moderate boiling point (170–175°C at 20 mmHg) .
  • Recrystallization : Use ethanol/water mixtures (1:3 ratio) to exploit temperature-dependent solubility.
  • Column chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes polar impurities .

How can regioselectivity be controlled during the synthesis of derivatives (e.g., halogenation or sulfonation)?

Advanced Research Question

  • Halogenation : Use N-bromosuccinimide (NBS) in CCl₄ under UV light for radical-mediated bromination at the benzylic position .
  • Sulfonation : Fuming H₂SO₄ at 0°C directs sulfonic acid groups to the meta position relative to methoxy substituents .
    Methodological Insight : Combine directed ortho-metalation (DoM) with methoxy groups as directing agents for precise functionalization .

What mechanistic insights explain the compound’s stability under oxidative or reductive conditions?

Advanced Research Question

  • Oxidation : The ketone group is resistant to mild oxidants (e.g., KMnO₄) but may form carboxylic acids under strong conditions (e.g., CrO₃/H₂SO₄) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, while NaBH₄ selectively reduces α,β-unsaturated derivatives .
    Methodological Insight : Use cyclic voltammetry to study redox behavior and identify degradation pathways .

How does the compound serve as a precursor for bioactive molecules (e.g., antimicrobial agents)?

Advanced Research Question

  • Chalcone derivatives : Condensation with substituted benzaldehydes yields α,β-unsaturated ketones with demonstrated antimicrobial activity .
  • Sulfone derivatives : React with sulfonyl chlorides to generate sulfones studied for antioxidant properties .
    Methodological Insight : Screen derivatives via microbroth dilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus) .

What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

Advanced Research Question

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
  • Molecular docking : Evaluate binding affinity of derivatives with target enzymes (e.g., cytochrome P450) .
    Methodological Insight : Validate predictions with kinetic isotope effects (KIE) or isotopic labeling experiments .

How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Advanced Research Question

  • Process optimization : Use flow chemistry to control exothermic reactions (e.g., Friedel-Crafts acylation) and improve heat dissipation .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethoxyphenyl)-2-methyl-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.